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Abstract
Demethoxyviridiol is a naturally occurring furanosteroid that has garnered significant interest

within the scientific community due to its potent inhibitory activity against phosphatidylinositol 3-

kinases (PI3Ks). As a member of the furanosteroid class of molecules, it possesses a unique

and complex chemical architecture. This technical guide provides an in-depth overview of the

chemical structure of Demethoxyviridiol, its mechanism of action as a PI3K inhibitor, and

relevant experimental protocols for its study. The information is tailored for researchers,

scientists, and drug development professionals engaged in oncology, inflammation, and

metabolic disorder research.

Chemical Structure and Properties
Demethoxyviridiol is a fungal metabolite characterized by a pentacyclic furanosteroid core. Its

systematic name is (1R,3S,11bR)-1,2,3,7,8,11b-hexahydro-1,3-dihydroxy-11b-methyl-

cyclopenta[1][2]phenanthro[10,1-bc]furan-6,9-dione. The key structural features include a fused

furan ring system, a steroidal backbone, and multiple stereocenters, contributing to its specific

biological activity.

Table 1: Physicochemical Properties of Demethoxyviridiol
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Property Value Reference

Molecular Formula C₁₉H₁₆O₅ [3]

Molecular Weight 324.33 g/mol [3]

CAS Number 56617-66-4

Appearance Solid

Solubility
Soluble in DMSO, DMF, and

Ethanol

Note: Specific quantitative data on solubility (e.g., in mg/mL) is not readily available in the

public domain.

Spectral Data
Detailed ¹H and ¹³C NMR spectral data for Demethoxyviridiol are not widely published.

However, the structural elucidation of such complex natural products typically relies on a

combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR

experiments, along with high-resolution mass spectrometry (HRMS). For researchers isolating

or synthesizing this compound, a full suite of these NMR experiments is recommended for

structural confirmation. General chemical shift ranges for similar furanosteroid scaffolds can be

used as a preliminary guide for spectral interpretation.

Biological Activity: Inhibition of PI3K Signaling
The primary mechanism of action of Demethoxyviridiol is the inhibition of the

phosphatidylinositol 3-kinase (PI3K) family of enzymes. PI3Ks are crucial components of

intracellular signaling pathways that regulate a wide array of cellular processes, including cell

growth, proliferation, survival, and metabolism. Dysregulation of the PI3K pathway is a hallmark

of many human cancers and inflammatory diseases, making it a prime target for therapeutic

intervention.

While specific IC₅₀ values for Demethoxyviridiol against the different PI3K isoforms (α, β, γ, δ)

are not available in publicly accessible literature, it is known to be a potent inhibitor of this
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enzyme class. For context, Table 2 provides IC₅₀ values for other known PI3K inhibitors to

illustrate the range of potencies typically observed.

Table 2: IC₅₀ Values of Representative PI3K Inhibitors Against Different Isoforms

Inhibitor PI3Kα (nM) PI3Kβ (nM) PI3Kγ (nM) PI3Kδ (nM) Reference

Wortmannin 1-10 1-10 1-10 1-10

LY294002 ~1,400 ~1,400 ~1,400 ~1,400

Idelalisib

(CAL-101)
8,600 4,000 890 2.5 [4]

Alpelisib

(BYL719)
5 1,156 250 290

Duvelisib

(IPI-145)
- - 27 2.5 [4]

Note: The data in this table is for illustrative purposes to show the range and selectivity of

different PI3K inhibitors. Specific data for Demethoxyviridiol is needed for a direct

comparison.

PI3K Signaling Pathway
Demethoxyviridiol, as a PI3K inhibitor, is presumed to bind to the ATP-binding pocket of the

p110 catalytic subunit of the PI3K enzyme. This competitive inhibition prevents the

phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP₂) to phosphatidylinositol 3,4,5-

trisphosphate (PIP₃). The reduction in PIP₃ levels leads to the downstream inactivation of key

signaling molecules such as Akt (Protein Kinase B) and mammalian target of rapamycin

(mTOR), ultimately resulting in the inhibition of cell growth and proliferation, and the induction

of apoptosis.
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Figure 1. Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of
Demethoxyviridiol.

Experimental Protocols
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PI3K Enzyme Inhibition Assay
While a specific, published protocol for testing Demethoxyviridiol's PI3K inhibitory activity is

not readily available, a general in vitro kinase assay can be adapted. Commercially available

PI3K assay kits (e.g., from Promega, BPS Bioscience) provide the necessary reagents and a

standardized procedure.[2][5] The following is a generalized workflow.

Start

Prepare Reagents:
- PI3K enzyme (isoform-specific)

- Kinase buffer
- ATP

- PIP2 substrate
- Demethoxyviridiol dilutions

Incubate PI3K enzyme
with Demethoxyviridiol

Add ATP and PIP2
to initiate reaction Incubate at 37°C Stop Reaction Detect PIP3 production

(e.g., Luminescence, Fluorescence)

Analyze Data:
- Calculate % inhibition

- Determine IC50
End

Click to download full resolution via product page

Figure 2. General experimental workflow for a PI3K enzyme inhibition assay.

Key Methodological Considerations:

Enzyme Source: Use purified, recombinant PI3K isoforms (α, β, γ, δ) to determine isoform

selectivity.

Substrate: Phosphatidylinositol 4,5-bisphosphate (PIP₂) is the natural substrate.

Detection: The production of PIP₃ can be quantified using various methods, including

luminescence-based assays (detecting the amount of ADP produced), fluorescence

polarization, or antibody-based detection (ELISA).

Controls: Include positive controls (enzyme activity without inhibitor) and negative controls

(no enzyme) to ensure assay validity. A known PI3K inhibitor, such as Wortmannin or

LY294002, should be used as a reference compound.

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor

concentration to determine the IC₅₀ value using a suitable curve-fitting software.

Synthesis
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A complete, published total synthesis of Demethoxyviridiol is not readily available in the

scientific literature. The synthesis of such complex, stereochemically rich natural products is a

significant challenge in organic chemistry. However, synthetic routes to related furanosteroids

have been reported and can provide insights into potential synthetic strategies. These often

involve multi-step sequences employing reactions such as Diels-Alder cycloadditions,

stereoselective reductions, and late-stage functional group interconversions to construct the

intricate polycyclic core. Researchers aiming to synthesize Demethoxyviridiol would likely

need to develop a de novo synthetic route, potentially drawing inspiration from the biosynthesis

of this class of molecules.

Conclusion
Demethoxyviridiol represents a compelling molecular scaffold for the development of novel

therapeutics targeting the PI3K signaling pathway. Its potent inhibitory activity, coupled with its

unique furanosteroid structure, makes it a valuable tool for chemical biology research and a

potential starting point for drug discovery programs. Further investigation is warranted to fully

elucidate its isoform selectivity, in vivo efficacy, and pharmacokinetic properties. The

methodologies and conceptual frameworks presented in this guide provide a foundation for

researchers to explore the therapeutic potential of Demethoxyviridiol and related

furanosteroids.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Demethoxyviridiol: A Furanosteroid Inhibitor of PI3K
Signaling]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1670238#chemical-structure-of-demethoxyviridiol-
furanosteroid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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